

A Comparative Guide to N-Boc-DL-3-Cyanophenylalanine for Researchers

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Compound of Interest

Compound Name: *N-Boc-DL-3-Cyanophenylalanine*

Cat. No.: *B062941*

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For scientists and professionals in drug development and peptide research, the selection of appropriate building blocks is paramount for synthesizing novel peptides with desired biological activities. **N-Boc-DL-3-Cyanophenylalanine** is a non-canonical amino acid that offers unique properties for peptide design and synthesis. This guide provides a comparative analysis of **N-Boc-DL-3-Cyanophenylalanine**, its alternatives, and supporting experimental data to inform your research.

Product Specifications and Comparison

A Certificate of Analysis (CoA) provides crucial information regarding the quality and purity of a chemical compound. While a specific CoA for a single batch of **N-Boc-DL-3-Cyanophenylalanine** can vary between suppliers, a typical analysis includes the following parameters. This table compares the general specifications of **N-Boc-DL-3-Cyanophenylalanine** with a common alternative, N-Boc-4-cyanophenylalanine.

Parameter	N-Boc-DL-3-Cyanophenylalanine	N-Boc-4-cyanophenylalanine	N-Boc-L-phenylalanine
Appearance	White to off-white solid	White to off-white solid	White to off-white solid
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₄ [1]	C ₁₅ H ₁₈ N ₂ O ₄	C ₁₄ H ₁₉ NO ₄ [2]
Molecular Weight	290.32 g/mol	290.32 g/mol	265.31 g/mol [2]
CAS Number	191872-32-9 [1]	130934-31-9	13734-34-4 [2]
Purity (HPLC)	≥95%	≥98%	≥99% [2]
Solubility	Soluble in organic solvents (e.g., DMF, DCM)	Soluble in organic solvents (e.g., DMF, DCM)	Soluble in methanol, dichloromethane, dimethylformamide [2]
Storage	Store at 2-8°C	Store at 2-8°C	Keep cold [2]

Experimental Protocols

The primary application of **N-Boc-DL-3-Cyanophenylalanine** is in solid-phase peptide synthesis (SPPS). The following is a general protocol for the incorporation of this amino acid into a peptide chain using Boc chemistry.

Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

1. Resin Preparation:

- Start with a suitable resin (e.g., Merrifield resin).
- Swell the resin in dichloromethane (DCM) for 1-2 hours.
- Wash the resin with DCM and then with dimethylformamide (DMF).

2. Deprotection:

- Remove the Boc protecting group from the resin-bound amino acid by treating it with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
- Wash the resin with DCM, followed by a neutralization step with 5-10% diisopropylethylamine (DIPEA) in DCM.
- Wash again with DCM and then DMF.

3. Amino Acid Coupling:

- Dissolve **N-Boc-DL-3-Cyanophenylalanine** (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution to activate the amino acid.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).

4. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

5. Cleavage and Deprotection:

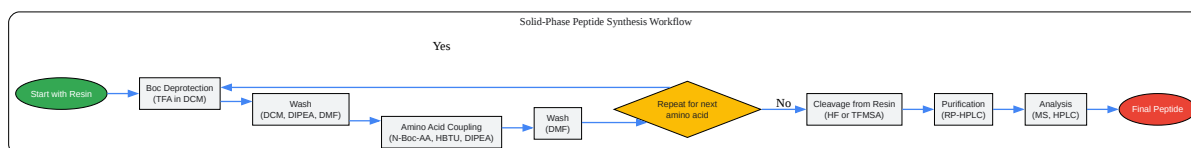
- After the desired peptide sequence is synthesized, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TfMSA).
- Precipitate the cleaved peptide in cold diethyl ether.
- Collect the crude peptide by centrifugation and wash with cold ether.

6. Purification and Analysis:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

Visualization of Workflow and Molecular Structures

To better illustrate the processes and molecules discussed, the following diagrams are provided.



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Caption: Workflow for Boc Solid-Phase Peptide Synthesis.

Structural Comparison of Cyanophenylalanine Isomers

N-Boc-DL-3-Cyanophenylalanine

C₁₅H₁₈N₂O₄

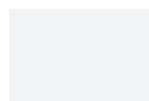
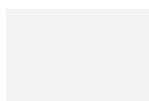
290.32 g/mol

N-Boc-4-cyanophenylalanine

C₁₅H₁₈N₂O₄

290.32 g/mol

Chemical Structures



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Caption: Comparison of Cyanophenylalanine Isomers.

Performance and Alternatives in Research

The choice between **N-Boc-DL-3-Cyanophenylalanine** and its isomers, such as the 4-cyano derivative, depends on the specific research application. The position of the cyano group on the phenyl ring can influence the electronic properties, conformation, and potential interactions of the resulting peptide.

- **Probing Molecular Interactions:** The cyano group can serve as an infrared probe to study local environments within a peptide or protein. The vibrational frequency of the nitrile bond is sensitive to its surroundings, providing insights into protein folding and binding events.
- **Fluorescence Quenching:** Cyanophenylalanine can act as a fluorescent quencher. Its incorporation into peptides allows for the study of conformational changes and binding kinetics through fluorescence resonance energy transfer (FRET) experiments.
- **Drug Design:** The introduction of a non-canonical amino acid like cyanophenylalanine can enhance the metabolic stability of a peptide therapeutic by making it less susceptible to enzymatic degradation. The altered steric and electronic properties can also lead to improved binding affinity and selectivity for its target.

When selecting a cyanophenylalanine derivative, researchers should consider the desired spatial orientation of the cyano group for optimal performance in their specific assay. The DL-racemic mixture of the 3-cyano isomer provides a cost-effective option for initial screening and applications where stereochemistry is not critical. For studies requiring specific stereoisomers, the enantiomerically pure L- or D-forms should be used.

In conclusion, **N-Boc-DL-3-Cyanophenylalanine** is a valuable tool for peptide chemists and drug developers. Its unique properties, along with those of its isomers, open up new avenues for designing peptides with enhanced features and for studying complex biological processes. Careful consideration of the product's quality, as detailed in the Certificate of Analysis, and the specific requirements of the intended application will ensure successful outcomes in your research endeavors.

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References

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